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Compound of Interest

Compound Name: 5-Bromo-2,3-dimethyl-2H-indazole

Cat. No.: B1279461

CAS Number: 878064-16-5

This technical guide provides a comprehensive overview of 5-Bromo-2,3-dimethyl-2H-
indazole, a heterocyclic building block of significant interest to researchers and professionals
in drug development and medicinal chemistry. This document outlines its chemical properties, a
plausible synthetic route, and its emerging role in the development of novel therapeutics,
particularly in the field of targeted protein degradation.

Chemical Properties and Data

5-Bromo-2,3-dimethyl-2H-indazole is a substituted indazole with a molecular formula of
CoHoBrN2z and a molecular weight of approximately 225.09 g/mol . While detailed experimental
spectroscopic data is not readily available in published literature, the following table
summarizes its basic chemical properties and predicted data based on its structure.
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Property Value

CAS Number 878064-16-5

Molecular Formula CoHoBrN-2

Molecular Weight 225.09 g/mol

Appearance Predicted: White to off-white solid
Purity Typically available as >95%

) Aromatic protons (3H), two distinct methyl
Predicted *H NMR ]
singlets (3H each)

) Signals corresponding to 9 carbon atoms,
Predicted 3C NMR ) ) )
including aromatic and methyl carbons

Peaks associated with C-H (aromatic and
Predicted IR (cm™1) aliphatic), C=C (aromatic), C-N, and C-Br

stretching

) [M]+ and [M+2]+ isotopic pattern characteristic
Predicted Mass Spec (m/z) ] o
of a bromine-containing compound

Experimental Protocols: A Plausible Synthetic Route

A specific, peer-reviewed synthesis protocol for 5-Bromo-2,3-dimethyl-2H-indazole is not
widely documented. However, a plausible and efficient method would involve the N-alkylation of
a suitable precursor, 5-bromo-3-methyl-1H-indazole. This approach is based on established
methodologies for the regioselective alkylation of indazole scaffolds.

Proposed Synthesis of 5-Bromo-2,3-dimethyl-2H-indazole
Reaction: N-methylation of 5-bromo-3-methyl-1H-indazole.
Materials:

e 5-bromo-3-methyl-1H-indazole

o Methylating agent (e.g., methyl iodide, dimethyl sulfate)

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b1279461?utm_src=pdf-body
https://www.benchchem.com/product/b1279461?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Base (e.g., sodium hydride, potassium carbonate)

e Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
o Reagents for workup and purification (e.g., water, ethyl acetate, brine, silica gel)
Procedure:

e To a solution of 5-bromo-3-methyl-1H-indazole in an anhydrous polar aprotic solvent, add a
suitable base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

 Stir the resulting suspension at room temperature for a specified time to allow for the
deprotonation of the indazole nitrogen.

e Cool the reaction mixture back to 0 °C and add the methylating agent dropwise.

» Allow the reaction to warm to room temperature and stir until the starting material is
consumed, as monitored by thin-layer chromatography (TLC).

o Upon completion, quench the reaction by the careful addition of water.
o Extract the aqueous layer with an organic solvent such as ethyl acetate.

o Wash the combined organic layers with water and brine, then dry over anhydrous sodium
sulfate.

o Concentrate the organic phase under reduced pressure to yield the crude product.

o Purify the crude material by flash column chromatography on silica gel to afford the desired
5-Bromo-2,3-dimethyl-2H-indazole.

Note: The regioselectivity of the N-alkylation of indazoles can be influenced by the choice of
base, solvent, and methylating agent. The formation of the N1-methylated isomer is also
possible, and chromatographic separation is crucial to isolate the desired N2-isomer.

Applications in Drug Discovery and Development
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The primary application of 5-Bromo-2,3-dimethyl-2H-indazole in the pharmaceutical industry
is as a key building block in the synthesis of more complex molecules, particularly in the
burgeoning field of targeted protein degradation. Commercial suppliers have categorized this
compound as a "Protein Degrader Building Block," indicating its utility in the construction of
Proteolysis Targeting Chimeras (PROTACs) and molecular glues.

PROTACSs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin
ligase, leading to the ubiquitination and subsequent degradation of the target protein by the
proteasome. The indazole moiety can serve as a core scaffold or a component of the ligand
that binds to either the protein of interest or the E3 ligase.

The workflow for utilizing a building block like 5-Bromo-2,3-dimethyl-2H-indazole in PROTAC
synthesis and the general mechanism of PROTAC action are illustrated in the following
diagrams.

PROTAC Synthesis Workflow
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Caption: Workflow for PROTAC Synthesis.
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General PROTAC Mechanism of Action
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Caption: PROTAC Mechanism of Action.

Conclusion

5-Bromo-2,3-dimethyl-2H-indazole is a valuable chemical intermediate with significant
potential in the field of drug discovery. Its primary utility lies in its role as a versatile building
block for the synthesis of targeted protein degraders. While detailed experimental data remains
limited in the public domain, its structural features and commercial availability make it an
important tool for medicinal chemists working on the development of next-generation
therapeutics. Further research into its synthesis and applications will undoubtedly continue to
expand its role in pharmaceutical research and development.

 To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-2,3-dimethyl-
2H-indazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1279461#5-bromo-2-3-dimethyl-2h-indazole-cas-
number-878064-16-5]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b1279461?utm_src=pdf-body-img
https://www.benchchem.com/product/b1279461?utm_src=pdf-body
https://www.benchchem.com/product/b1279461#5-bromo-2-3-dimethyl-2h-indazole-cas-number-878064-16-5
https://www.benchchem.com/product/b1279461#5-bromo-2-3-dimethyl-2h-indazole-cas-number-878064-16-5
https://www.benchchem.com/product/b1279461#5-bromo-2-3-dimethyl-2h-indazole-cas-number-878064-16-5
https://www.benchchem.com/product/b1279461#5-bromo-2-3-dimethyl-2h-indazole-cas-number-878064-16-5
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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